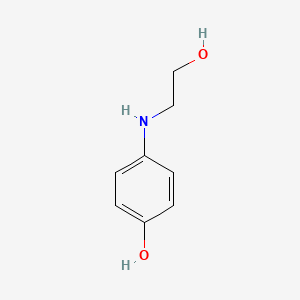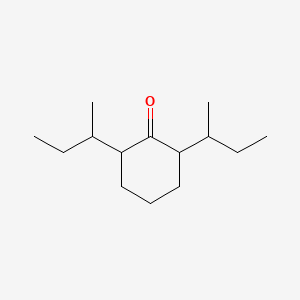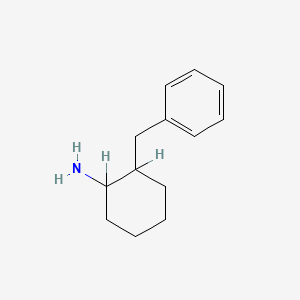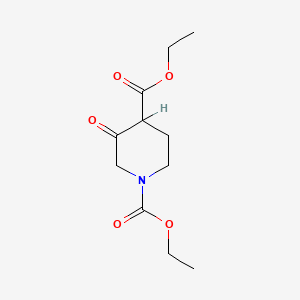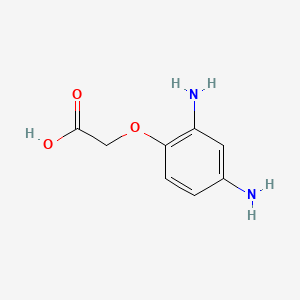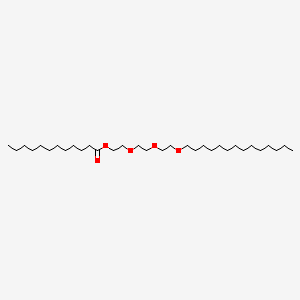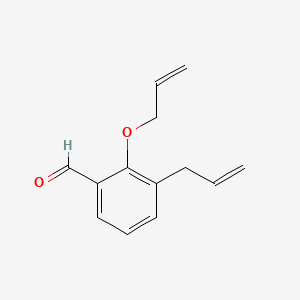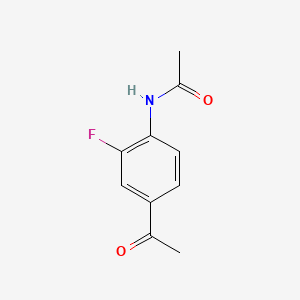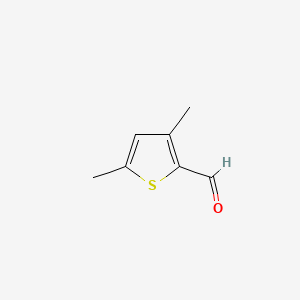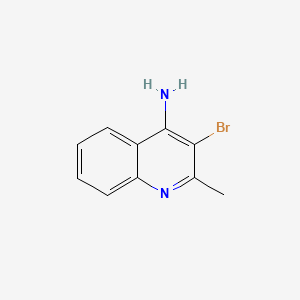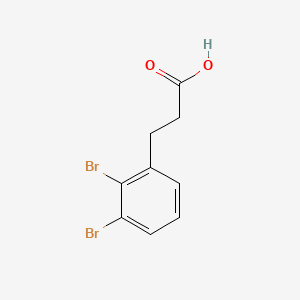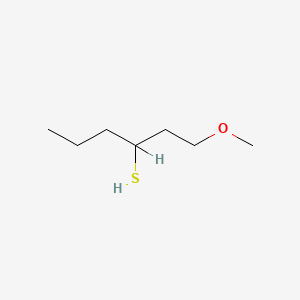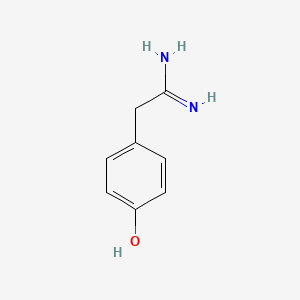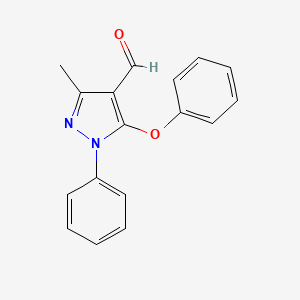
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 30241-46-4. It has a molecular weight of 278.31 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5 (4 H)-one under Vilsmeier-Haack reaction conditions .Molecular Structure Analysis
The molecular structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is represented by the InChI Code: 1S/C17H14N2O2/c1-13-16 (12-20)17 (21-15-10-6-3-7-11-15)19 (18-13)14-8-4-2-5-9-14/h2-12H,1H3 .Chemical Reactions Analysis
Pyrazole derivatives, including 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, are known to participate in various chemical reactions. For instance, 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde can undergo Knoevenagel condensation with ethylcyanoacetate at 0°C to afford ethyl-2-cyano-3- (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .Physical And Chemical Properties Analysis
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a powder at room temperature . It has a molecular weight of 278.31 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis of pyrazole derivatives, including compounds closely related to "3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde," has been explored to investigate their crystal structures and molecular properties. For example, Xu and Shi (2011) synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, detailing its crystal structure to understand its spatial configuration and potential as a versatile intermediate in organic synthesis (Xu & Shi, 2011).
Antimicrobial and Antioxidant Applications
- The design and synthesis of pyrazole derivatives have been pursued for their potential antimicrobial activities. Bhat et al. (2016) synthesized a new series of pyrazole-carbaldehyde compounds, which displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential as therapeutic agents (Bhat et al., 2016).
Materials Chemistry
- In the realm of materials science, pyrazole derivatives have been investigated for their potential in creating novel materials with unique properties. Uraev et al. (2020) explored the synthesis and characterization of aminomethylene derivatives of pyrazole-5-one and pyrazole-5-thione, leading to the formation of dinuclear metal-chelates with interesting magnetic and spectral properties, showcasing the versatility of pyrazole derivatives in materials chemistry (Uraev et al., 2020).
Organic Synthesis and Chemical Reactions
- Pyrazole derivatives have been utilized in organic synthesis to produce a wide range of chemical structures. For instance, Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, demonstrating the utility of pyrazole derivatives in facilitating diverse chemical syntheses and potential applications in drug discovery and development (Prasath et al., 2015).
Photophysical and Electrochemical Properties
- The exploration of the photophysical and electrochemical properties of pyrazole derivatives has been a topic of interest. Lanke and Sekar (2016) synthesized pyrazole-based D-π-A derivatives, studying their solid-state emissive properties and hyperpolarizability, indicating their potential in nonlinear optics and photonic applications (Lanke & Sekar, 2016).
Propiedades
IUPAC Name |
3-methyl-5-phenoxy-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-13-16(12-20)17(21-15-10-6-3-7-11-15)19(18-13)14-8-4-2-5-9-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEYODGHGWCLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368123 | |
| Record name | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
30241-46-4 | |
| Record name | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



